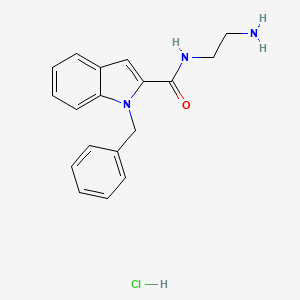

N-(2-Aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride

Description

N-(2-Aminoethyl)-1-benzylindole-2-carboxamide hydrochloride is a synthetic small molecule characterized by an indole core substituted with a benzyl group at the 1-position and a carboxamide-linked 2-aminoethyl side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(2-aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O.ClH/c19-10-11-20-18(22)17-12-15-8-4-5-9-16(15)21(17)13-14-6-2-1-3-7-14;/h1-9,12H,10-11,13,19H2,(H,20,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKIADQLQXYDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride typically involves the reaction of 1-benzylindole-2-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand for various biological receptors.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound belongs to a broader class of N-(2-aminoethyl) carboxamide derivatives. Key structural variations among analogs include:

- Core heterocycle : Indole (target compound) vs. benzene (e.g., RO16-6491 in ) or pyridine (e.g., compound 44 in ).

- Substituents : The benzyl group at the 1-position of the indole distinguishes it from analogs with chlorophenyl, trifluoromethyl, or benzyloxy groups (e.g., compounds 65–69 in ).

- Aminoethyl side chain: A common feature across many analogs, often contributing to solubility via protonation in physiological conditions.

Table 1: Structural Comparison of Selected Analogs

Pharmacological and Functional Comparisons

Antiparasitic Activity

- Trypanosoma brucei inhibitors: Compounds 65–69 () and 12–17 () feature dichlorophenyl or benzyloxy groups, achieving IC50 values in the nanomolar range. The indole core in the target compound may enhance membrane permeability or target binding compared to simpler benzamides .

- Mechanism : Interaction with parasitic enzymes or transporters, as seen in analogs like compound 44 (pyridine carboxamide, ), which showed 89% yield and potent activity .

Neurological Targets

- TRPM8 inhibition: M8-B hydrochloride () shares the aminoethyl-carboxamide motif but uses a thiophene core. The indole variant could exhibit divergent selectivity due to aromatic stacking differences .

Receptor Binding

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups: Chloro or trifluoromethyl substituents (e.g., compound 65) enhance potency against Trypanosoma brucei by increasing electrophilicity .

- Aromatic bulk : Benzyl or benzyloxy groups (e.g., compound 69) improve target engagement through hydrophobic interactions, a feature the target compound’s indole-benzyl moiety may exploit .

- Aminoethyl chain: Critical for solubility and hydrogen bonding, as seen in M8-B () and RO16-6491 () .

Biological Activity

N-(2-Aminoethyl)-1-benzylindole-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article discusses the biological activity of this compound, summarizing key findings from various studies, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound is characterized by its indole structure, which is known for its diverse biological activities. The synthesis typically involves the reaction of benzylamine with indole-2-carboxylic acid derivatives, followed by the introduction of an aminoethyl group. This structural framework is crucial for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the results of studies evaluating its effectiveness:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.35 | Inhibition of CDK2 and EGFR; apoptosis induction |

| A549 | 1.50 | Induction of caspases 3, 8, and 9 |

| HeLa | 1.95 | Increased Bax levels; decreased Bcl-2 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's potency in MCF-7 cells was found to be comparable to doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound significantly increases the levels of apoptotic markers such as caspases and Cytochrome C, indicating its role in promoting programmed cell death .

- Multi-targeted Kinase Inhibition : It has been shown to inhibit key kinases involved in cell cycle regulation, particularly CDK2 and EGFR, which are critical for cancer cell proliferation .

- Bcl-2 Family Modulation : The compound alters the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in a marked increase in apoptotic cell death compared to untreated controls. The study reported a significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

- A549 Lung Cancer Model : Another study focused on A549 cells revealed that the compound could effectively reduce cell viability through apoptosis induction, with observed changes in caspase activity levels correlating with increased cell death .

- HeLa Cervical Cancer Model : Research indicated that this compound not only inhibited cell growth but also altered cell cycle progression, leading to G0/G1 phase arrest in HeLa cells .

Q & A

Q. How can this compound be utilized in neuroscience research beyond MAO inhibition?

- Applications :

Neuroprotection : Evaluate effects on neuronal apoptosis in oxidative stress models (e.g., H₂O₂-treated SH-SY5Y cells).

Imaging Probes : Conjugate with fluorescent tags (e.g., Cy5) for tracking blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.